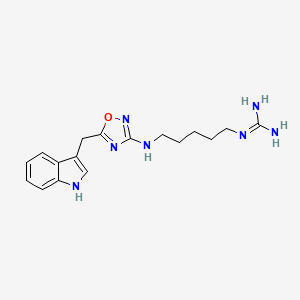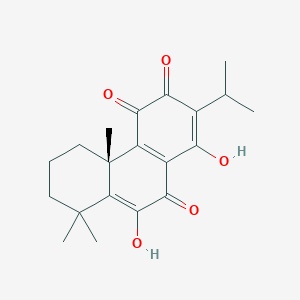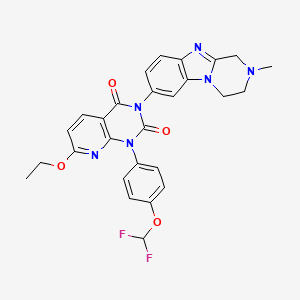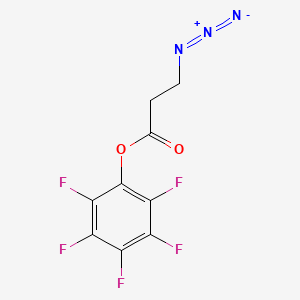
3-Azidopropanoic acid-PFP ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azidopropanoic acid-PFP ester is a compound that serves as an azidopropanoic acid linker containing an activated pentafluorophenyl (PFP) ester. This compound is primarily used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of interest with specific biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azidopropanoic acid-PFP ester typically involves the reaction of 3-azidopropanoic acid with pentafluorophenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow chemistry techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-Azidopropanoic acid-PFP ester undergoes several types of chemical reactions, primarily involving its azide and ester functional groups:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms triazole linkages when the azide group reacts with alkynes in the presence of copper catalysts.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), forming triazole linkages without the need for a copper catalyst.
Amide Bond Formation: The activated PFP ester reacts with amine groups to form stable amide bonds.
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper source and reducing agent, respectively.
SPAAC: No additional reagents are required, as the reaction is driven by the strain in the alkyne.
Amide Bond Formation: The reaction typically occurs in the presence of a base such as triethylamine.
Major Products
Triazole Linkages: Formed from CuAAC and SPAAC reactions.
Amide Bonds: Formed from the reaction with amines.
Aplicaciones Científicas De Investigación
3-Azidopropanoic acid-PFP ester is widely used in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 3-Azidopropanoic acid-PFP ester involves its functional groups:
Azide Group: Participates in cycloaddition reactions with alkynes, forming stable triazole linkages.
PFP Ester: Reacts with amine groups to form amide bonds, providing a stable linkage between molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Azidopropanoic acid: Contains an azide moiety and carboxylic acid group, used in similar click chemistry reactions.
Pentafluorophenyl Esters: A class of compounds with activated esters used for amide bond formation.
Uniqueness
3-Azidopropanoic acid-PFP ester is unique due to its dual functionality, allowing it to participate in both click chemistry reactions and amide bond formation. This versatility makes it a valuable tool in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H4F5N3O2 |
|---|---|
Peso molecular |
281.14 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) 3-azidopropanoate |
InChI |
InChI=1S/C9H4F5N3O2/c10-4-5(11)7(13)9(8(14)6(4)12)19-3(18)1-2-16-17-15/h1-2H2 |
Clave InChI |
FRSRZMNVGWVIJB-UHFFFAOYSA-N |
SMILES canónico |
C(CN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


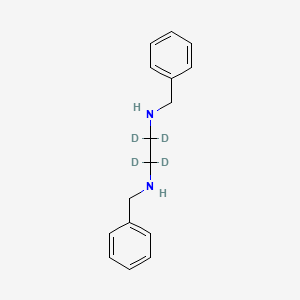



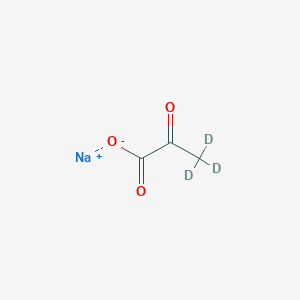



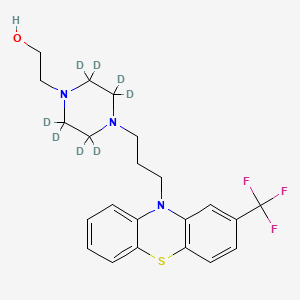
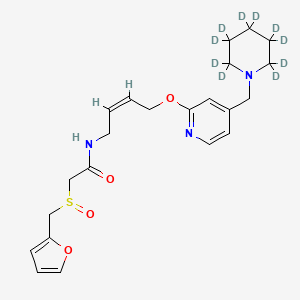
![(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid](/img/structure/B12404601.png)
